

An In-depth Technical Guide to 2-Amino-6-nitrobenzyl alcohol

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Compound of Interest

Compound Name: 2-Amino-6-nitrobenzyl alcohol

Cat. No.: B1218528

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This guide provides comprehensive information on the chemical and physical properties of **2-Amino-6-nitrobenzyl alcohol**, a versatile compound with applications in chemical synthesis and research. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

The key quantitative and identifying data for **2-Amino-6-nitrobenzyl alcohol** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Weight	168.15 g/mol	[1][2][3][4]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[1][2][3][5][6]
CAS Number	98451-51-5	[1][2][6]
IUPAC Name	(2-amino-6-nitrophenyl)methanol	[5]
Physical Form	Powder	[3]
Boiling Point	386.8±27.0 °C (Predicted)	[3]
Density	1.432±0.06 g/cm ³ (Predicted)	[3]
SMILES	<chem>C1=CC(=C(C(=C1)--INVALID-LINK--[O-])CO)N</chem>	[2][5]
InChI Key	BSQXKAWQRQDMAK-UHFFFAOYSA-N	[1][5]

Experimental Protocols

This section details a representative experimental protocol for the synthesis of **2-Amino-6-nitrobenzyl alcohol**. The described method is a transition-metal-free reduction of the corresponding aldehyde.

Synthesis of **2-Amino-6-nitrobenzyl alcohol** via Aldehyde Reduction

This protocol is adapted from the synthesis of the related isomer, 2-amino-5-nitrobenzyl alcohol, and utilizes sodium borohydride for the reduction of 2-amino-6-nitrobenzaldehyde.[1]

Materials:

- 2-amino-6-nitrobenzaldehyde
- Sodium borohydride (NaBH₄)
- Ethanol

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Thin-layer chromatography (TLC) apparatus
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes
- Rotary evaporator

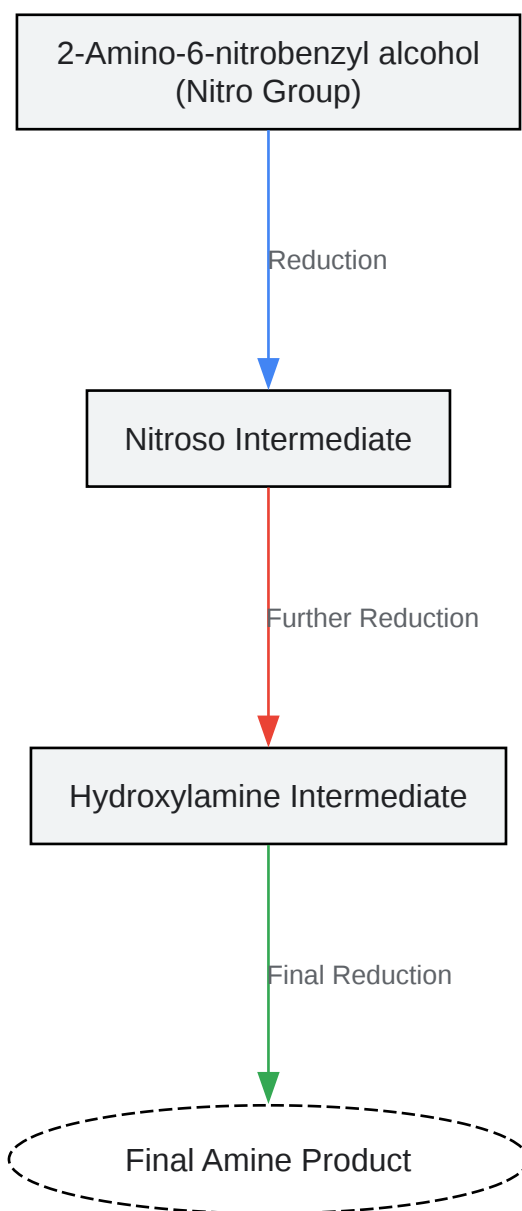
Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-amino-6-nitrobenzaldehyde in ethanol under stirring. Cool the solution to 0°C using an ice bath.
- **Addition of Reducing Agent:** Slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of NaBH₄ to the aldehyde should be carefully controlled to ensure selective reduction of the aldehyde without affecting the nitro group.
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- **Quenching the Reaction:** Once the starting material is consumed, carefully quench the reaction by the slow addition of water to decompose any excess sodium borohydride.
- **Extraction:** Remove the ethanol using a rotary evaporator. Extract the aqueous residue with ethyl acetate. Combine the organic layers.
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

- Characterization: The final product, **2-Amino-6-nitrobenzyl alcohol**, should be characterized by appropriate analytical techniques, such as NMR and mass spectrometry, to confirm its identity and purity.

Signaling Pathways and Logical Relationships

The functional groups of **2-Amino-6-nitrobenzyl alcohol** allow for a variety of chemical transformations. One of the most significant is the reduction of the nitro group, which can proceed through several intermediates depending on the reaction conditions and the reducing agent used.^[1]



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Caption: Reduction pathway of the nitro group in **2-Amino-6-nitrobenzyl alcohol**.

This compound is a metabolite of 2,6-dinitrotoluene and its in vitro activation has been studied.
[1] The presence of the amino, nitro, and alcohol functional groups makes it a versatile intermediate for synthesizing more complex molecules, such as quinolines.[1] Furthermore, the related o-nitrobenzyl group is well-known as a photolabile protecting group, or "photocage," in medicinal chemistry, allowing for the controlled release of biologically active molecules.[1]

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